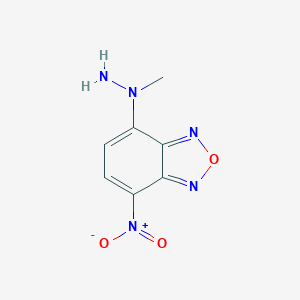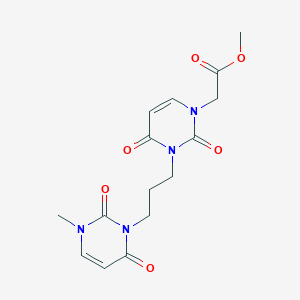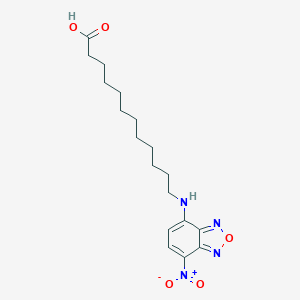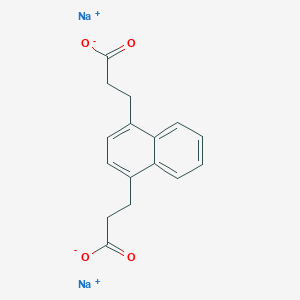![molecular formula C8H13NO3 B149504 [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-64-4](/img/structure/B149504.png)
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of azetidine, a four-membered heterocyclic compound that contains one nitrogen atom and three carbon atoms. The synthesis of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been achieved through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been studied for its biochemical and physiological effects. It has been shown to have an impact on various biological processes, including cell growth and proliferation, apoptosis, and inflammation. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. One of the most significant directions is the development of new drugs and pharmaceuticals based on this compound. It has also been suggested that further research is needed to fully understand its mechanism of action and its potential applications in different fields. Additionally, there is a need for more studies to evaluate the safety and toxicity of this compound, which will help to determine its suitability for use in different applications.
In conclusion, [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic synthesis and drug development, make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and its potential applications in different fields.
Métodos De Síntesis
The synthesis of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been achieved through several methods. One of the most common methods involves the reaction of azetidine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Aplicaciones Científicas De Investigación
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
127127-64-4 |
|---|---|
Nombre del producto |
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8-/m0/s1 |
Clave InChI |
HPSUIEBVDOKXPY-XPUUQOCRSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
SMILES canónico |
CC(C)C1C(NC1=O)OC(=O)C |
Sinónimos |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)





![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)